Iron(III) trifluoromethanesulfonate

Vue d'ensemble

Description

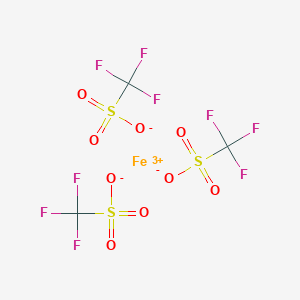

Iron(III) trifluoromethanesulfonate, also known as iron(III) triflate, is a highly versatile and useful reagent used in organic chemistry, biochemistry, and other scientific fields. It is a white crystalline solid that is soluble in many organic solvents. It has a variety of applications due to its ability to catalyze a range of reactions.

Applications De Recherche Scientifique

Synthesis of 2,3-Unsaturated-O-Glycosides

Iron(III) trifluoromethanesulfonate is used as an efficient catalyst in the synthesis of 2,3-unsaturated-O-glycosides from 2,4,6-tri-O-acetyl-D-glucal . This process is crucial in the field of organic chemistry, particularly in the production of complex carbohydrates.

Synthesis of Beta-Enamino Ketones and Esters

This compound is also involved in the synthesis of a variety of beta-enamino ketones and esters . These substances have significant applications in pharmaceuticals and agrochemicals due to their biological activities.

Catalyst in Organic Reactions

Iron(III) trifluoromethanesulfonate serves as a catalyst in various organic reactions . Its high reactivity and selectivity make it an excellent choice for many synthetic procedures.

Green Chemistry

Iron(III) trifluoromethanesulfonate is considered a greener alternative for some reactions . It aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.

Material Science

In material science, Iron(III) trifluoromethanesulfonate can be used in the preparation of certain types of materials due to its unique properties .

Research and Development

This compound is widely used in research and development laboratories for various experimental procedures .

Orientations Futures

Mécanisme D'action

Target of Action

Iron(III) trifluoromethanesulfonate, also known as Ferric triflate, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions .

Mode of Action

As a catalyst, Iron(III) trifluoromethanesulfonate facilitates chemical reactions without being consumed in the process . It interacts with reactant molecules, lowering the activation energy required for the reaction and thus accelerating the reaction rate .

Biochemical Pathways

Iron(III) trifluoromethanesulfonate is involved in the synthesis of 2,3-unsaturated-O-glycosides from 2,4,6-tri-O-acetyl-D-glucal . It is also involved in the synthesis of a variety of beta-enamino ketones and esters . These reactions are part of larger biochemical pathways in organic synthesis .

Result of Action

The primary result of Iron(III) trifluoromethanesulfonate’s action is the acceleration of chemical reactions. By lowering the activation energy, it allows reactions to proceed more quickly and efficiently . The specific molecular and cellular effects depend on the particular reaction being catalyzed .

Action Environment

The action of Iron(III) trifluoromethanesulfonate can be influenced by various environmental factors. For instance, it is moisture sensitive and should be stored in a dry, well-ventilated place . It is also soluble in water, methanol, and acetonitrile , which can affect its efficacy and stability in different reaction environments .

Propriétés

IUPAC Name |

iron(3+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Fe/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHOQERNFGVVRH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F9FeO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470114 | |

| Record name | Iron(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron(III) trifluoromethanesulfonate | |

CAS RN |

63295-48-7 | |

| Record name | Iron(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(iii) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Iron(III) trifluoromethanesulfonate act as a catalyst in organic synthesis?

A: Iron(III) trifluoromethanesulfonate is a Lewis acid catalyst known for its effectiveness in various organic reactions. For instance, it catalyzes the Doebner reaction, enabling the one-pot synthesis of 2-phenylquinoline-4-carboxylic acid from pyruvic acid, aniline, and benzaldehyde []. The reaction proceeds with high atom economy and requires only a small amount of catalyst (15 mol%) for completion within a short reaction time (3 hours) [].

Q2: Can you describe the structural features of Iron(III) trifluoromethanesulfonate complexes with porphyrin ligands?

A: In complexes with porphyrin ligands, Iron(III) trifluoromethanesulfonate typically coordinates with the porphyrin ring through its iron center. For example, in Bis(1-phenylimidazole)[5,10,15,20-tetrakis(2-pivalamidophenyl)porphinato]iron(III) trifluoromethanesulfonate chlorobenzene disolvate, the iron(III) ion exhibits an unusual coordination geometry with two axial 1-phenylimidazole ligands []. The porphyrin core in this complex displays a ruffled conformation [].

Q3: How does Iron(III) trifluoromethanesulfonate contribute to the conductivity of PEDOT-based polymers?

A: Iron(III) trifluoromethanesulfonate serves as an effective oxidant in the synthesis of highly conductive PEDOT-based polymers [, , ]. It facilitates the polymerization process, and the resulting trifluoromethanesulfonate counterions can be subsequently replaced by other dopants like sulfuric acid. This dopant engineering leads to significant enhancements in electrical conductivity, reaching values as high as 2273 S cm−1 [, ].

Q4: What structural changes occur in PEDOT upon doping with Iron(III) trifluoromethanesulfonate and subsequent treatment with acids?

A: Studies utilizing X-ray diffraction (XRD), High-resolution transmission electron microscopy (HRTEM), Synchrotron Grazing-incidence wide-angle X-ray scattering (GIWAXS), and conductivity measurements reveal that doping PEDOT with Iron(III) trifluoromethanesulfonate followed by acid treatment induces significant structural modifications [, , ]. Notably, replacing the trifluoromethanesulfonate anions with hydrogen sulfate counterions increases the charge carrier concentration and enhances the crystalline domain size, contributing to a remarkable 80% increase in electrical conductivity [, ].

Q5: Are there any documented hydrogen bonding interactions involving Iron(III) trifluoromethanesulfonate in crystal structures?

A: Yes, hydrogen bonding plays a crucial role in the crystal packing of Iron(III) trifluoromethanesulfonate complexes. For instance, in Diaqua[5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato-κ4 N]iron(III) trifluoromethanesulfonate–4-hydroxy-3-methoxybenzaldehyde–water (1/1/2), the trifluoromethanesulfonate anion participates in classical O—H⋯O hydrogen bonds with water molecules and the 4-hydroxy-3-methoxybenzaldehyde molecule []. Additionally, weak C—H⋯O and C—H⋯Cl hydrogen bonds contribute to the overall three-dimensional supramolecular architecture of the crystal [].

Q6: Can you provide an example where Iron(III) trifluoromethanesulfonate leads to the formation of an unusual complex?

A: In the compound Aquabis(4-morpholinyldithiocarbamato)iron(III) trifluoromethanesulfonate, the iron(III) center adopts a five-coordinate square-pyramidal geometry, which is atypical for [Fe(dithiocarbamate)2L]n+ species []. This complex marks the first reported instance of a cationic species with this specific coordination environment [].

Q7: Has Iron(III) trifluoromethanesulfonate been used in the synthesis of Schiff bases?

A: While specific details are limited, research indicates the successful utilization of Iron(III) trifluoromethanesulfonate as a catalyst in synthesizing Schiff base derivatives of isatin [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)

![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)

![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)